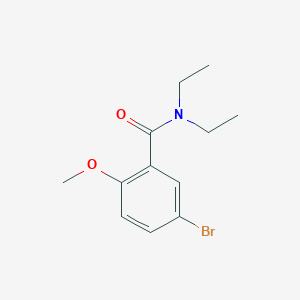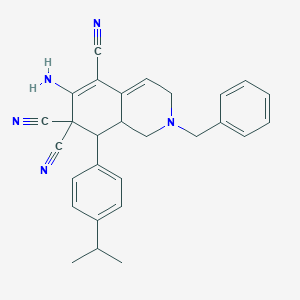
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as CPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAC belongs to the class of dihydropyridazines, which are organic compounds that have a pyridazine ring with two hydrogen atoms replaced by two other groups.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cellular processes. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can reduce the size of tumors and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine. One area of interest is the development of new derivatives of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine that have improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, which could lead to the development of more targeted therapies for various diseases. Finally, there is also potential for the use of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine as a diagnostic tool for certain types of cancer, based on its ability to selectively inhibit the growth of cancer cells.
合成方法
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can be synthesized through a reaction between 4-chlorobenzaldehyde, acetophenone, and malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
科学研究应用
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
属性
分子式 |
C19H15ClN4O |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
3-acetyl-6-amino-1-(4-chlorophenyl)-4-phenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN4O/c1-12(25)18-17(13-5-3-2-4-6-13)16(11-21)19(22)24(23-18)15-9-7-14(20)8-10-15/h2-10,17H,22H2,1H3 |
InChI 键 |
YPLHAPLMYPBRKA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)